molecular formula C15H19NO B13577934 4-(2-Methoxynaphthalen-1-yl)butan-2-amine

4-(2-Methoxynaphthalen-1-yl)butan-2-amine

Cat. No.: B13577934
M. Wt: 229.32 g/mol
InChI Key: WOUGFORKTMNCSM-UHFFFAOYSA-N
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Description

4-(2-Methoxynaphthalen-1-yl)butan-2-amine is an organic compound with the molecular formula C15H19NO It features a naphthalene ring substituted with a methoxy group and a butan-2-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 2-methoxynaphthalene.

    Alkylation: The first step involves the alkylation of 2-methoxynaphthalene with a suitable alkyl halide, such as 1-bromo-3-chloropropane, under basic conditions to introduce the butyl chain.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to form the butan-2-amine moiety.

Industrial Production Methods

Industrial production of 4-(2-Methoxynaphthalen-1-yl)butan-2-amine may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the methoxy group or the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of naphthoquinones or imines.

    Reduction: Formation of tetrahydronaphthalene derivatives.

    Substitution: Introduction of various alkyl or acyl groups on the naphthalene ring.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Medicine

    Drug Development: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(2-Methoxynaphthalen-1-yl)butan-2-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methoxy group and the amine moiety play crucial roles in binding to molecular targets, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxynaphthalen-1-yl)butan-1-amine: Similar structure but with the amine group at a different position.

    2-(4-Methoxynaphthalen-1-yl)ethan-1-amine: Shorter alkyl chain.

    1-(2-Methoxynaphthalen-1-yl)butan-1-amine: Different stereochemistry.

Uniqueness

4-(2-Methoxynaphthalen-1-yl)butan-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

4-(2-methoxynaphthalen-1-yl)butan-2-amine

InChI

InChI=1S/C15H19NO/c1-11(16)7-9-14-13-6-4-3-5-12(13)8-10-15(14)17-2/h3-6,8,10-11H,7,9,16H2,1-2H3

InChI Key

WOUGFORKTMNCSM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=CC2=CC=CC=C21)OC)N

Origin of Product

United States

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